dl-Alanyl-dl-asparagine
CAS No.: 20051-99-4
Cat. No.: VC13320202
Molecular Formula: C7H13N3O4
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20051-99-4 |
|---|---|
| Molecular Formula | C7H13N3O4 |
| Molecular Weight | 203.20 g/mol |
| IUPAC Name | 4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14) |
| Standard InChI Key | CCUAQNUWXLYFRA-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC(CC(=O)N)C(=O)O)N |
| Canonical SMILES | CC(C(=O)NC(CC(=O)N)C(=O)O)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The IUPAC name of dl-Alanyl-dl-asparagine is 4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid, reflecting its peptide bond linkage between alanine and asparagine . The molecule features:
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An alanine residue with a chiral center (dl-configuration).
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An asparagine moiety containing a carboxamide group.
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Hydrogen-bonding sites from amino and carbonyl groups, influencing solubility and reactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 203.20 g/mol | |
| Density | 1.355 g/cm³ | |
| Boiling Point | 595.6°C (predicted) | |
| pKa | 2.95 (predicted) | |
| Solubility | Water-soluble, varies in organics |
Spectroscopic and Thermodynamic Data
Studies on the dissolution thermodynamics in water-amide mixtures reveal:
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Enthalpy of Solution (): Ranges from -15.2 to -8.4 kJ/mol in formamide-water systems .
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Transfer Enthalpy (): Positive values indicate preferential solvation by organic components .
Synthesis and Industrial Production
Laboratory Synthesis
dl-Alanyl-dl-asparagine is synthesized via peptide bond formation between dl-alanine and dl-asparagine. Common methods include:
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Coupling Reagents: Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in dimethylformamide (DMF).
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Protection Strategies: tert-Butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions .
Industrial-Scale Production
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Solid-Phase Peptide Synthesis (SPPS): Enables high-purity yields using automated systems.
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Liquid-Phase Peptide Synthesis (LPPS): Cost-effective for bulk production, though purification challenges persist.
Biological Activities and Mechanisms
Role in Amino Acid Metabolism
Asparagine synthetase (ASNS) catalyzes asparagine biosynthesis from aspartate and glutamine. dl-Alanyl-dl-asparagine serves as a substrate analog in studies of:
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Ammonia Detoxification: ASNS mitigates toxicity by incorporating ammonia into asparagine .
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mTORC1 Activation: Intracellular asparagine regulates amino acid uptake, influencing protein synthesis and cell proliferation .
Table 2: Key Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | ASNS inhibition, apoptosis | |
| Immunomodulation | NK cell activation | |
| Nutritional Absorption | Enhanced amino acid uptake |
Applications in Research and Industry
Biochemical Research
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Enzyme Kinetics: Substrate for peptidases and proteases to study catalytic mechanisms .
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Metabolic Pathways: Tracer in NMR and mass spectrometry to map asparagine flux .
Pharmaceutical Development
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Drug Design: Backbone for peptide-based therapeutics targeting ASNS-overexpressing cancers .
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Combination Therapies: Synergy with GCN2 inhibitors to overcome ASNase resistance in ALL .
Industrial Uses
Thermodynamic and Solvation Studies
Solvent Interactions
dl-Alanyl-dl-asparagine exhibits solvent-dependent stability:
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Water-Formamide Systems: Negative indicates exothermic dissolution .
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Hydrophobic Solvents: Reduced solubility due to disrupted hydrogen bonding .
Table 3: Enthalpic Coefficients in Binary Solvents
| Solvent System | (kJ/mol) |
|---|---|
| Water-Formamide | -0.45 |
| Water-Dimethylacetamide | -0.32 |
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